6-Bromo-8-methylimidazo[1,2-a]pyrazine CAS 1159815-50-5
6-Bromo-8-methylimidazo[1,2-a]pyrazine CAS 1159815-50-5
An In-depth Technical Guide to 6-Bromo-8-methylimidazo[1,2-a]pyrazine (CAS 1159815-50-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-8-methylimidazo[1,2-a]pyrazine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine scaffold is a recognized pharmacophore, appearing in molecules with a wide array of biological activities, including kinase inhibition, and antimicrobial and anticancer properties.[1][2][3] This document details the physicochemical properties, a proposed synthetic pathway, key reactivity patterns, analytical characterization methods, and potential applications of this compound as a strategic intermediate for the synthesis of novel chemical entities.
Introduction and Strategic Importance
The imidazo[1,2-a]pyrazine ring system is a nitrogen-containing fused heterocycle that is considered a "privileged" scaffold in medicinal chemistry. Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an attractive core for designing ligands that can interact with various biological targets. Derivatives of this scaffold have shown a multitude of pharmacological activities, including anti-inflammatory, antiviral, and antiproliferative effects.[1][2][3]
6-Bromo-8-methylimidazo[1,2-a]pyrazine (CAS 1159815-50-5) is a strategically important derivative for several reasons:
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The Imidazo[1,2-a]pyrazine Core: Provides the foundational structure known for biological relevance.
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The 6-Bromo Substituent: The bromine atom serves as a versatile synthetic handle. It is well-positioned for functionalization via modern cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This position is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates.
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The 8-Methyl Group: The methyl group at the 8-position can influence the compound's metabolic stability, solubility, and steric profile, potentially providing advantages in drug design compared to the unsubstituted parent scaffold.
This guide aims to serve as a practical resource for researchers looking to incorporate this valuable building block into their research and development programs.
Physicochemical Properties
A summary of the key physicochemical properties for 6-Bromo-8-methylimidazo[1,2-a]pyrazine is presented in the table below. This information is compiled from commercial supplier data and computational predictions.
| Property | Value | Source |
| CAS Number | 1159815-50-5 | [4] |
| Molecular Formula | C₇H₆BrN₃ | [4] |
| Molecular Weight | 212.05 g/mol | [4] |
| Appearance | Solid (predicted) | |
| SMILES | CC1=NC(Br)=CN2C1=NC=C2 | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
Synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyrazine
While a specific published protocol for the synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyrazine has not been identified in the literature, a highly plausible and scientifically sound synthetic route can be proposed based on established methods for analogous compounds. The most common and reliable method for constructing the imidazo[1,2-a]pyrazine core is the Tschitschibabin reaction, which involves the condensation of an aminopyrazine with an α-halocarbonyl compound.
A detailed experimental procedure for a closely related analog, 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, has been reported, providing a strong basis for the proposed synthesis.[5] The key starting material for the target molecule would be 2-amino-5-bromo-3-methylpyrazine .
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 6-Bromo-8-methylimidazo[1,2-a]pyrazine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyrazine (Starting Material)
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Rationale: Direct bromination of 2-amino-3-methylpyrazine is expected to occur at the electron-rich 5-position of the pyrazine ring. The use of a base like pyridine helps to neutralize the HBr byproduct. A similar procedure is well-documented for the synthesis of 2-amino-3-bromo-5-methylpyrazine from 2-amino-5-methylpyrazine.[6]
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Procedure:
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Dissolve 2-amino-3-methylpyrazine (1.0 eq) and pyridine (1.2 eq) in a suitable solvent such as dichloromethane.
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Cool the mixture in an ice bath (0-5 °C).
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Slowly add a solution of bromine (1.1 eq) in dichloromethane dropwise, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify by column chromatography or recrystallization to obtain pure 2-amino-5-bromo-3-methylpyrazine.
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Step 2: Synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyrazine
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Rationale: This step is a direct adaptation of the synthesis of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine.[5] It involves the reaction of the aminopyrazine with an α-halocarbonyl, followed by intramolecular cyclization. Chloroacetaldehyde is a common reagent for this transformation.[7]
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Procedure:
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To a flask containing 2-amino-5-bromo-3-methylpyrazine (1.0 eq) and sodium bicarbonate (1.5 eq) in 2-propanol, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).
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Heat the reaction mixture at 80 °C overnight.
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Monitor the reaction by TLC or LC-MS.
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After cooling to room temperature, concentrate the mixture to dryness.
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Partition the resulting residue between ethyl acetate and water.
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Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product.
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Reactivity and Applications in Medicinal Chemistry
The primary utility of 6-Bromo-8-methylimidazo[1,2-a]pyrazine in drug discovery lies in its potential for diversification through reactions at the 6-bromo position. This allows for the rapid generation of libraries of analogues for SAR studies.
Key Synthetic Transformations
The bromine atom can be readily transformed using a variety of palladium-catalyzed cross-coupling reactions, which are workhorse reactions in modern medicinal chemistry.
Caption: Key cross-coupling reactions for functionalizing the 6-bromo position.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of a wide range of aryl and heteroaryl moieties. This is one of the most common methods for elaborating structures in drug discovery programs.
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Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the installation of primary or secondary amines. This is particularly useful as amino groups can form key hydrogen bonds with biological targets.
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Sonogashira Coupling: This provides access to alkynyl-substituted imidazopyrazines, which can serve as linear linkers or be further transformed into other functional groups.
By leveraging these reactions, chemists can systematically explore the chemical space around the 6-position of the imidazo[1,2-a]pyrazine core to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
Analytical Characterization
The identity and purity of synthesized 6-Bromo-8-methylimidazo[1,2-a]pyrazine should be confirmed using a combination of standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyrazine core and a singlet for the methyl group. Based on data for similar structures, the aromatic protons would likely appear in the δ 7.5-9.0 ppm range, and the methyl protons around δ 2.5 ppm.[2]
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¹³C NMR: The carbon NMR will show signals for the seven unique carbon atoms in the molecule. The carbon bearing the bromine atom will appear as a distinct signal, and its chemical shift will be characteristic.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The calculated exact mass for C₇H₆⁷⁹BrN₃ is approximately 210.9796.
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Chromatography:
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High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) should be used to assess the purity of the final compound.
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Safety and Handling
Based on supplier safety data for this compound and related haloaromatic heterocycles, the following precautions should be observed:
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in an inert atmosphere at 2-8°C.[4]
Conclusion
6-Bromo-8-methylimidazo[1,2-a]pyrazine is a valuable and versatile building block for medicinal chemistry. While a specific, peer-reviewed synthesis is not yet available, its preparation is feasible through established chemical transformations. Its true value lies in the strategic placement of the bromine atom, which serves as a key functionalization point for generating diverse libraries of novel compounds. Researchers in drug discovery can leverage this intermediate to efficiently explore the structure-activity relationships of the privileged imidazo[1,2-a]pyrazine scaffold, accelerating the development of new therapeutic agents.
References
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[Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo
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[MSE PRO 6 Bromo 8 methylimidazo1-2-a-pyrazine-cas-no-1159815-50-5)
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. tsijournals.com [tsijournals.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1159815-50-5|6-Bromo-8-methylimidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 5. 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 7. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
